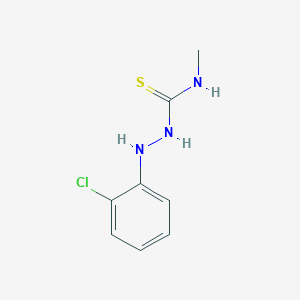
Hydrazinecarbothioamide,2-(2-chlorophenyl)-N-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrazinecarbothioamide,2-(2-chlorophenyl)-N-methyl- is a chemical compound with the molecular formula C8H8ClN3S It is known for its unique structure, which includes a hydrazinecarbothioamide group attached to a 2-chlorophenyl ring and an N-methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide,2-(2-chlorophenyl)-N-methyl- typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of Hydrazinecarbothioamide,2-(2-chlorophenyl)-N-methyl- follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反应分析
Types of Reactions
Hydrazinecarbothioamide,2-(2-chlorophenyl)-N-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazinecarbothioamides with various functional groups.
科学研究应用
Hydrazinecarbothioamide,2-(2-chlorophenyl)-N-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of Hydrazinecarbothioamide,2-(2-chlorophenyl)-N-methyl- involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways. The exact molecular targets and pathways involved vary depending on the specific application and context .
相似化合物的比较
Hydrazinecarbothioamide,2-(2-chlorophenyl)-N-methyl- can be compared with other similar compounds, such as:
Hydrazinecarbothioamide,2-(2-chlorophenyl)-: Lacks the N-methyl group, which may affect its reactivity and biological activity.
Hydrazinecarbothioamide,2-(2-bromophenyl)-N-methyl-: Contains a bromine atom instead of chlorine, which can influence its chemical properties and applications.
Hydrazinecarbothioamide,2-(2-fluorophenyl)-N-methyl-:
The uniqueness of Hydrazinecarbothioamide,2-(2-chlorophenyl)-N-methyl- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
属性
CAS 编号 |
27587-88-8 |
|---|---|
分子式 |
C8H10ClN3S |
分子量 |
215.70 g/mol |
IUPAC 名称 |
1-(2-chloroanilino)-3-methylthiourea |
InChI |
InChI=1S/C8H10ClN3S/c1-10-8(13)12-11-7-5-3-2-4-6(7)9/h2-5,11H,1H3,(H2,10,12,13) |
InChI 键 |
OIYWJZFQKUMAQD-UHFFFAOYSA-N |
规范 SMILES |
CNC(=S)NNC1=CC=CC=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















